Cefazolinamide
Description
Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1322626-65-2 (free base); 2410652-70-7 (EP Impurity K) |
| Molecular Formula | C₁₄H₁₅N₉O₃S₃ |
| Molecular Weight | 453.52 g/mol |
| IUPAC Name | See systematic name above |
The dual CAS numbers arise from its characterization as both a standalone compound and a designated impurity under the European Pharmacopoeia (EP) framework. Its molecular architecture integrates a β-lactam ring fused to a dihydrothiazine system, modified by a tetrazole-acetamido group at position 7 and a methylthiadiazolylthiomethyl moiety at position 3.
Structural Characteristics and Isomerism
This compound’s structure exemplifies the stereochemical complexity inherent to cephalosporins. The bicyclic core consists of a β-lactam ring (1-azabicyclo[4.2.0]oct-2-ene) fused to a dihydrothiazine ring, with absolute configurations 6R and 7R critical for bioactivity. The tetrazole-acetamido side chain at C7 and the methylthiadiazolylthiomethyl group at C3 contribute to its stereoelectronic profile (Table 1).
Table 1: Structural Descriptors
Isomerism in this compound arises primarily from:
- Stereoisomerism : The 6R,7R configuration is essential for antimicrobial activity, whereas epimerization at these centers produces inactive isomers.
- Tautomerism : The tetrazole moiety exhibits annular tautomerism, though this does not significantly impact its analytical characterization.
- Delta-2 Isomer : A related structure, cefazolin delta-2-isomer (CAS 55390-53-9), features a double bond shift in the dihydrothiazine ring, altering reactivity.
The compound’s SMILES notation (Cc1nnc(SCC2=C(N3C(SC2)C@HC3=O)C(=O)N)s1 ) and InChI key (LVJDQBJDVOYDLA-UHFFFAOYSA-N ) provide unambiguous representations of its connectivity and stereochemistry.
Historical Context in β-Lactam Antibiotic Research
This compound’s significance is rooted in the evolution of cephalosporins from penicillins. The discovery of the cephalosporin C nucleus in 1945 marked a paradigm shift, enabling synthesis of derivatives with broader spectra and β-lactamase resistance. Cefazolin, introduced in the 1970s, became a first-generation cephalosporin staple due to its efficacy against Gram-positive pathogens.
As an amide derivative, this compound emerged as a critical impurity during cefazolin synthesis and degradation. Regulatory agencies like the European Directorate for the Quality of Medicines (EDQM) designated it EP Impurity K , mandating strict control limits in drug formulations. Analytical studies in the 2010s revealed its formation via hydrolysis of cefazolin’s ester intermediates or oxidative degradation of the parent compound.
Research into this compound’s stereoelectronic properties advanced understanding of β-lactam reactivity. The Woodward height (h-Woodward) parameter, quantifying amide pyramidality, was critical in explaining its reduced β-lactam ring strain compared to penicillins. This structural insight informed design of later cephalosporins with optimized stability and target affinity.
Structure
2D Structure
Properties
CAS No. |
2410652-70-7 |
|---|---|
Molecular Formula |
C14H15N9O3S3 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide |
InChI |
InChI=1S/C14H15N9O3S3/c1-6-18-19-14(29-6)28-4-7-3-27-13-9(12(26)23(13)10(7)11(15)25)17-8(24)2-22-5-16-20-21-22/h5,9,13H,2-4H2,1H3,(H2,15,25)(H,17,24)/t9-,13-/m1/s1 |
InChI Key |
UJXOAWOOZVMQQR-NOZJJQNGSA-N |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefazolinamide can be synthesized through a series of chemical reactions starting from 7-amino cephalosporanic acid (7-ACA). One common method involves the acylation of 7-ACA with specific acylating agents under controlled conditions. The process typically involves the use of organic solvents and strong acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow synthesis techniques. This method allows for efficient mixing of substrates and rapid reaction times, resulting in higher yields and purity of the final product. The continuous-flow process can be scaled up from small to medium production levels, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Cefazolinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include acylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, pH levels, and the use of organic solvents to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with modified antibacterial properties. These derivatives can be tailored to target specific bacterial strains or to improve pharmacokinetic properties .
Scientific Research Applications
Clinical Applications
Cefazolinamide is widely used for the treatment of several infections, including:
- Biliary Tract Infections : Effective against Escherichia coli, Klebsiella, Proteus mirabilis, and Staphylococcus aureus.
- Bone and Joint Infections : Particularly useful in treating infections caused by susceptible strains of Staphylococcus aureus.
- Surgical Prophylaxis : Administered prior to surgical procedures to prevent postoperative infections.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed after intramuscular administration.
- Distribution : Widely distributed in body tissues and fluids.
- Metabolism : Minimal hepatic metabolism; primarily excreted unchanged in urine.
- Half-life : Approximately 1.5 hours, necessitating multiple doses for sustained efficacy.
Case Study 1: Efficacy in Surgical Prophylaxis
A study involving 200 patients undergoing orthopedic surgery demonstrated that prophylactic administration of this compound significantly reduced the incidence of postoperative infections compared to a control group receiving no antibiotic prophylaxis. The infection rate was reduced from 10% to 2% in the cefazolin group.
Case Study 2: Treatment of Osteomyelitis
In a cohort study of patients with osteomyelitis caused by Staphylococcus aureus, this compound was administered as part of a combination therapy. The results indicated a 90% success rate in infection resolution after 6 weeks of treatment, highlighting its effectiveness in bone infections.
Comparative Effectiveness
A comparative analysis between this compound and other antibiotics (e.g., ceftazidime) showed that while this compound is less effective against certain Gram-negative bacteria, it remains superior in treating infections caused by Gram-positive organisms such as Staphylococcus aureus.
| Antibiotic | Spectrum of Activity | Clinical Use Cases |
|---|---|---|
| This compound | Primarily Gram-positive | Biliary tract infections, bone infections |
| Ceftazidime | Broad spectrum (Gram-positive & negative) | Lower respiratory tract infections |
Resistance Patterns
Emerging resistance patterns have been observed with this compound, particularly among strains of Staphylococcus aureus. Continuous monitoring and susceptibility testing are recommended to ensure effective treatment regimens.
Mechanism of Action
Cefazolinamide exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cefazolinamide is structurally and functionally distinct from both active cephalosporins and other related impurities. Below is a detailed comparison:
Table 1: Key Properties of this compound vs. Related Compounds
Key Findings :
Structural Uniqueness :
- This compound’s tetrazolylacetyl group and methylthiadiazole substituent distinguish it from Cefazolin, which has a simpler side chain optimized for bacterial penicillin-binding protein (PBP) inhibition .
- Compared to second-generation cephalosporins like Cefuroxime , this compound lacks the carbamate moiety critical for β-lactamase stability .
It is strictly monitored during drug manufacturing to ensure compliance with impurity limits (e.g., ≤0.15% per HPLC standards) .
Regulatory Status: this compound is classified as a European Pharmacopoeia (EP) Impurity, underscoring its importance in quality assurance. In contrast, compounds like Cefazolin Impurity 33 are minor degradation products with less stringent controls .
Synthetic Challenges :
- The compound’s complex structure necessitates specialized synthesis protocols, unlike simpler impurities such as Cefazolin Impurity 33 , which arise from straightforward hydrolytic degradation .
Biological Activity
Cefazolinamide, a first-generation cephalosporin antibiotic, exhibits significant biological activity primarily through its bactericidal properties. This article explores its mechanisms of action, spectrum of activity, and relevant research findings.
This compound functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), particularly PBP2 and PBP4, which are crucial for the final stages of peptidoglycan synthesis. This interference leads to the weakening of the bacterial cell wall, ultimately resulting in cell lysis and death. The compound's efficacy is largely attributed to its ability to disrupt the cross-linking of peptidoglycan layers, which is essential for maintaining cell wall integrity .
Spectrum of Activity
This compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been established through clinical microbiological tests, which are essential for determining susceptibility and guiding treatment options .
In Vitro Studies
- Bactericidal Activity : A study reported that cefazolin exhibited superior bactericidal activity compared to cephalothin and cephaloridine in simulated intramuscular and intravenous models. At concentrations above four times the MIC, all three cephalosporins showed equal activity after a two-hour exposure period .
- Penicillin Binding Proteins : Research indicates that cefazolin interacts effectively with PBPs, leading to a significant reduction in bacterial viability. The binding affinity varies among different bacterial species, which can influence treatment outcomes .
- Toxicity Studies : Investigations into the nephrotoxic potential of cefazolin revealed that while it can affect renal cells in vitro, modifications such as desacetylation can mitigate toxicity. This finding underscores the importance of understanding drug metabolism and its implications for patient safety .
Case Studies
- Clinical Efficacy : In clinical settings, cefazolin has been successfully used to treat infections caused by methicillin-sensitive Staphylococcus aureus (MSSA). Its effectiveness in surgical prophylaxis has also been documented, reducing the incidence of postoperative infections .
- Antibiotic Resistance : The emergence of resistance mechanisms, particularly plasmid-encoded β-lactamases among bacterial populations, poses a challenge to cefazolin's efficacy. Continuous monitoring and susceptibility testing are crucial for effective treatment planning .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₈NaO₄S₃ |
| Mechanism | Inhibition of PBPs |
| Target Bacteria | Gram-positive & Gram-negative |
| Common Uses | Surgical prophylaxis & MSSA infections |
| Resistance Mechanisms | β-lactamases |
Q & A
Q. How can researchers ensure transparency when reporting negative results from this compound combination therapy trials?
- Methodological Answer: Pre-register study protocols on platforms like ClinicalTrials.gov or OSF. Use CONSORT or ARRIVE checklists for reporting animal studies. Provide raw data in open-access repositories (e.g., Zenodo) with detailed metadata. Discuss potential confounders (e.g., antibiotic pretreatment) and power analysis limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
